molecular formula C17H17ClN2O3S B13379988 methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B13379988
M. Wt: 364.8 g/mol
InChI Key: DSCCMMKJKLMOFB-UFWORHAWSA-N
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Description

Methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative .

Scientific Research Applications

Methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, a methyl group, and a chloro-hydroxyphenyl moiety. Its structure can be represented as follows:

C16H17ClN2O3S\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

This compound's unique structure contributes to its biological properties, which are detailed in the following sections.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds derived from thiazolopyridines have shown potent inhibitory effects against various bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 0.21 µM .
  • Fungal Activity : Similar derivatives have also demonstrated antifungal activity against species of the genus Candida and other pathogenic fungi .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using various assays. For example:

  • DPPH Assay : Compounds similar to the target molecule have exhibited significant scavenging activity against DPPH radicals, indicating their potential as antioxidants .
  • Mechanisms of Action : The antioxidant effects are often attributed to the presence of hydroxyl groups in the structure that can donate electrons to free radicals .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as HaCat and Balb/c 3T3. The findings indicate:

  • Selective Cytotoxicity : Certain derivatives showed promising results in inhibiting cell proliferation at specific concentrations without significantly affecting normal cells .
  • Molecular Docking Studies : Computational studies suggest that these compounds interact effectively with key proteins involved in cell proliferation and apoptosis pathways .

Data Summary

The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
Escherichia coliSignificant inhibition
Candida spp.Effective antifungal
AntioxidantDPPH Radical ScavengingHigh scavenging activity
CytotoxicityHaCat cellsSelective inhibition
Balb/c 3T3 cellsPromising results

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of thiazolopyridine derivatives against clinical isolates. The compound exhibited substantial antibacterial activity against resistant strains of E. coli, highlighting its potential for developing new antibiotics.

Case Study 2: Cytotoxic Mechanisms

In vitro studies on HaCat cells revealed that certain derivatives induce apoptosis through mitochondrial pathways. The findings suggest that these compounds could be further explored for their anticancer potential.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 2-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-20-6-5-12-14(9-20)24-16(15(12)17(22)23-2)19-8-10-7-11(18)3-4-13(10)21/h3-4,7-8,21H,5-6,9H2,1-2H3/b19-8+

InChI Key

DSCCMMKJKLMOFB-UFWORHAWSA-N

Isomeric SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)/N=C/C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)N=CC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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